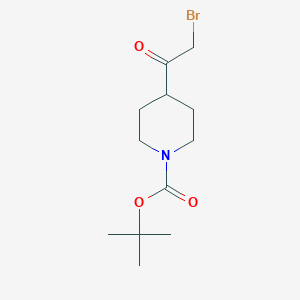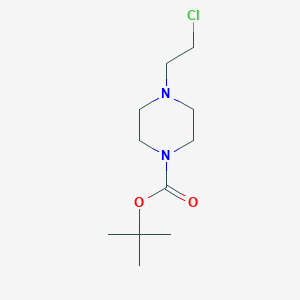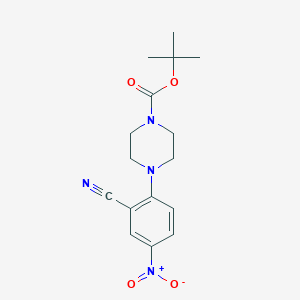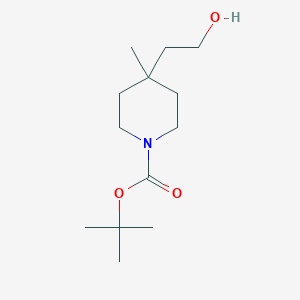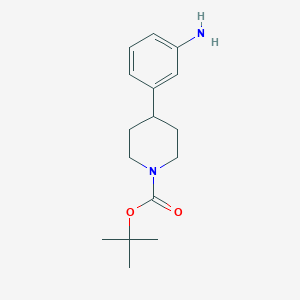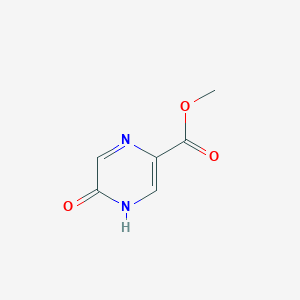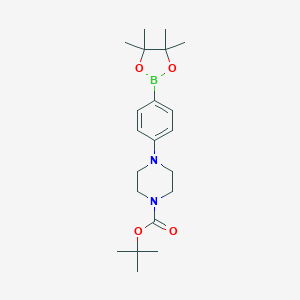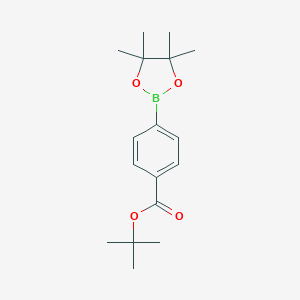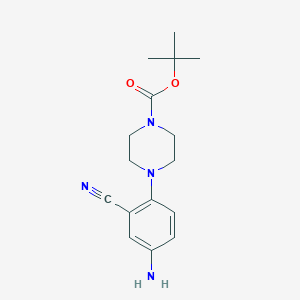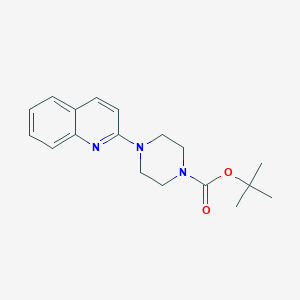
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate
Übersicht
Beschreibung
The compound tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate is a derivative of piperazine featuring a quinoline moiety. This structure is of interest due to its potential biological activity and its role as an intermediate in the synthesis of various biologically active compounds. The piperazine ring is a common feature in many pharmaceuticals, and the introduction of the quinoline ring can confer unique chemical and biological properties .
Synthesis Analysis
The synthesis of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate and its derivatives typically involves nucleophilic substitution reactions or condensation reactions. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . Another derivative, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, was obtained through a nucleophilic substitution reaction . These methods demonstrate the versatility of the piperazine ring in forming various substituted derivatives.
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using X-ray diffraction, confirming the expected geometries and conformations. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, with typical bond lengths and angles for this type of piperazine-carboxylate . The molecular structure of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was also calculated using density functional theory (DFT), which was in agreement with the X-ray diffraction data .
Chemical Reactions Analysis
The reactivity of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate derivatives is influenced by the substituents on the piperazine ring. For example, the presence of a nitro group in tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate suggests potential for further chemical transformations, such as reduction to an amino group, which can be useful in synthesizing biologically active benzimidazole compounds . The modified Bruylants approach used to synthesize tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate highlights the synthetic utility of the second nitrogen atom on the N-tert-butyl piperazine substructure .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by spectroscopic methods such as FT-IR, NMR, and LCMS. The crystal structures often feature intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's solubility and stability . The molecular electrostatic potential and frontier molecular orbitals studied using DFT provide insights into the stability of the molecular structure and molecular conformations .
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Biologically Active Natural Products
- Field : Organic Chemistry
- Application : The compound “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Method : The synthesis started from commercially available 4-bromo-1H-indole. The title compound was synthesized with a good yield and selectivity using simple reagents .
- Results : The newly synthesized compounds were characterized by spectral data .
-
Synthesis of Novel Organic Compounds
- Field : Medicinal Chemistry
- Application : Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Method : The synthesis of these compounds involves various organic reactions, including amide formation, sulphonamide formation, Mannich reaction, Schiff base formation, thiazolidinone formation, azetidinone formation, and imidazolinone formation .
- Results : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Safety And Hazards
Zukünftige Richtungen
The future directions for the research and development of similar compounds have been suggested. For instance, the synthesized compounds were found to be non-toxic to human cells, indicating their potential for further development . The compounds containing piperazine rings have shown a wide spectrum of biological activities, making them significant in the field of drug discovery .
Eigenschaften
IUPAC Name |
tert-butyl 4-quinolin-2-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-12-10-20(11-13-21)16-9-8-14-6-4-5-7-15(14)19-16/h4-9H,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGQKMUFSORICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



